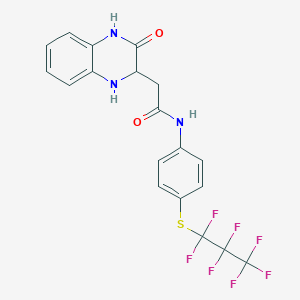

N-(4-(dimethylamino)phenethyl)-4-propylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Analytical Applications in Chromatography

N-(4-(dimethylamino)phenethyl)-4-propylbenzenesulfonamide, as a primary sulfonamide, has demonstrated significant utility in analytical chemistry, particularly within gas-liquid chromatography. Dimethylformamide dialkylacetals, for instance, have been shown to react with primary sulfonamides, forming N-dimethylaminomethylene derivatives which possess excellent gas-liquid chromatographic properties. These derivatives can be prepared at the submicrogram level, offering greater retention times and ease of preparation compared to other sulfonamide derivatives. This makes them particularly attractive for gas-liquid chromatographic studies, including the detection of specific sulfonamides in biological samples at very low concentrations (Vandenheuvel & Gruber, 1975).

Chemical Synthesis and Characterization

The chemical synthesis and characterization of this compound derivatives have been explored, with studies focusing on the synthesis of new compounds for potential therapeutic applications. For example, a study on the synthesis, characterization, and computational study of a newly synthesized sulfonamide molecule demonstrated the structural and electronic properties of the compound, highlighting its potential for further application in drug development and other fields. Such research underlines the importance of sulfonamide derivatives in developing novel compounds with specific biological or chemical properties (Murthy et al., 2018).

Environmental and Biological Sensing

The development of reaction-based fluorescent probes for the selective discrimination of specific chemicals is another area where this compound derivatives show promise. A study highlighted the creation of a new design for a fluorescent probe capable of discriminating thiophenols over aliphatic thiols. This approach utilizes intramolecular charge transfer pathways and has implications for environmental and biological sciences, particularly in the sensitive and selective detection of thiophenols in water samples, showcasing the environmental application potential of sulfonamide derivatives (Wang et al., 2012).

Pharmacological Applications

The exploration of sulfonamide derivatives extends into pharmacology, where these compounds have been studied for their potential as therapeutic agents. For example, derivatives have been synthesized and evaluated for enzyme inhibitory kinetics, particularly against acetylcholinesterase, showing significant potential as novel therapeutic agents for diseases such as Alzheimer’s. This research indicates the versatility of sulfonamide derivatives in drug development, emphasizing their role in creating more effective treatments for neurodegenerative diseases (Abbasi et al., 2018).

Eigenschaften

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]ethyl]-4-propylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O2S/c1-4-5-16-8-12-19(13-9-16)24(22,23)20-15-14-17-6-10-18(11-7-17)21(2)3/h6-13,20H,4-5,14-15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCGPSIDTLJIMKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=C(C=C2)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

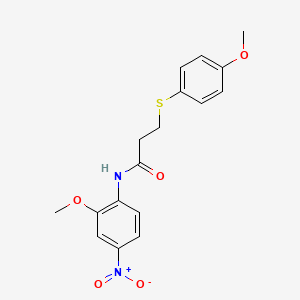

![2-({[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-(2-hydroxyethyl)-6-methyl-4-pyrimidinol](/img/structure/B2973290.png)

![N-(5-chloro-2-methylphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2973295.png)

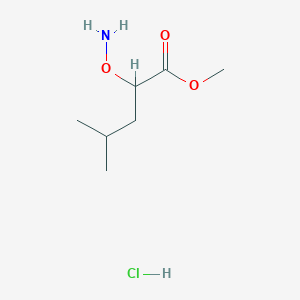

![[5-(Methanesulfonylmethyl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B2973296.png)

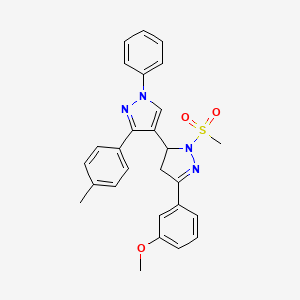

![ethyl 2-{(2E)-2-cyano-3-[2-(methylethoxy)phenyl]prop-2-enoylamino}-4-(4-chloro phenyl)thiophene-3-carboxylate](/img/structure/B2973298.png)